molecular formula C7H5NaO5S B031539 Sodium 3-sulfobenzoate CAS No. 17625-03-5

Sodium 3-sulfobenzoate

Cat. No. B031539
CAS RN: 17625-03-5
M. Wt: 224.17 g/mol
InChI Key: KQHKITXZJDOIOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sodium 3-sulfobenzoate involves chemical reactions that introduce the sulfonate functional group into the benzoate compound. Research has explored the synthesis of related sulfonate-functionalized polymers, which can be analogous to understanding the chemical pathways for synthesizing sodium 3-sulfobenzoate. For instance, poly(ether ether ketone)s containing sodium sulfonate groups were synthesized directly via aromatic nucleophilic substitution, demonstrating the feasibility of incorporating sulfonate groups into complex molecules through planned synthetic routes (Wang, Chen, & Xu, 1998).

Molecular Structure Analysis

The molecular structure of sodium 3-sulfobenzoate, including its crystallographic characteristics, has been explored to understand its chemical behavior and potential applications. Studies on related sodium complexes can provide insights into the structural aspects of sodium 3-sulfobenzoate. For example, a sodium complex [NaL·(H2O)2]n synthesized from p-amino benzene sulfonic acid and 4-benzoylbenzoic acid revealed a 1D chain structure, which forms a 3D supramolecular architecture through hydrogen-bond interactions, indicating the importance of molecular structure in the compound's properties (Wang, 2018).

Chemical Reactions and Properties

Sodium 3-sulfobenzoate participates in various chemical reactions due to its sulfonate group, which is highly reactive. A study on the one-pot synthesis of sulfonamides from sodium sulfinates and amines via sulfonyl bromides provides an example of the chemical reactivity of sulfonate-containing compounds, showcasing their potential to undergo efficient S-N bond formation reactions (Wu, Zhang, Zhu, & Yan, 2016).

Physical Properties Analysis

The physical properties of sodium 3-sulfobenzoate, including its solubility in various solvents, are crucial for its application in different fields. The equilibrium solubility of sodium 3-sulfobenzoate in binary solvent mixtures like (sodium chloride + water), (sodium sulfate + water), and (ethanol + water) was measured, providing valuable information on its solubility behavior and the effects of temperature on dissolution (Li, Ying, Huang, Li, Chen, & Zhao, 2014).

Scientific Research Applications

  • It is used in copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, a process that allows for the direct synthesis of bioactive 1,3-oxazines. This method is notable for its low catalyst costs and the use of easily available sulfone reagents (Dong et al., 2021).

  • The compound exhibits high solubility in binary solvent mixtures at elevated temperatures, with its dissolution enthalpy and entropy varying with mole fraction. This property is crucial in understanding its solubility behavior in various solvents (Li et al., 2014).

  • Sodium 3-sulfobenzoate is involved in iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates. This method enables selective synthesis of sulfones and sulfides in good yields, accommodating a wide range of substrates and functional groups (Guo et al., 2018).

  • It has been used in the development of sodium sulfonate-functionalized poly(ether ether ketone)s, which show increased thermal stability and solubility. The glass transition temperatures of these polymers increase with the sodium sulfonate content in the polymer chain (Wang et al., 1998).

  • In the synthesis of poly(ether ether ketone)s with high sodium sulfonate content, these materials demonstrate excellent thermal stability and mechanical properties, making them promising for applications such as gas dehumidification membranes (Liu et al., 2001).

  • It plays a role in a one-pot synthesis method for sulfonamides from sodium sulfinates and amines, a process that operates at room temperature using sulfonyl bromides under neutral conditions (Wu et al., 2016).

  • Asymmetric dibenzothiophene sulfones, synthesized using this compound, serve as fluorescent nuclear stains, aiding in the prediction of sulfoxide precursor localization in HeLa cells (Petroff et al., 2018).

  • The crystal structure of related compounds, such as sodium p-nitrobenzoxasulfamate monohydrate, demonstrates complex, unsymmetrical geometry, offering insights into molecular interactions and stability (Yazıcılar et al., 2002).

Safety And Hazards

Sodium 3-sulfobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If it comes in contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .

properties

IUPAC Name

sodium;3-sulfobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHKITXZJDOIOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS]
Record name Benzoic acid, 3-sulfo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Sulfobenzoic acid monosodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21188
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Sodium 3-sulfobenzoate

CAS RN

17625-03-5
Record name Benzoic acid, 3-sulfo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017625035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-sulfo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydrogen m-sulphonatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

122.1 g (1.0 mol) of benzoic acid are melted at 125° to 130° C. in a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. Then 405 g of oleum are introduced over 30 minutes. Subsequently the reaction mixture is heated to 130° C. and stirred for a further 1 hour at this temperature. The reaction mixture is cooled and 1800 g (=1500 ml) of 26.4% strength sodium chloride solution are run in over 15 minutes. The reaction mixture is heated to 80° C. to 85° C. Then the mixture is allowed to cool to 50° C. while stirring. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g (=250 ml) of 5% strength sodium chloride solution cooled to 5° C., in two portions. After drying, 204.4 g of crude sodium 3-sulfobenzoate (content: 96%; sodium chloride content: 3%) are obtained; this corresponds to 196.3 g (0.88 mol) of sodium 3-sulfobenzoate calculated as 100%. 2342 g of effluent are produced.
Quantity
122.1 g
Type
reactant
Reaction Step One
Name
Quantity
405 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

273.6 g of 3-(chlorosulfonyl)benzoic acid containing 28.6% water (corresponding to 195.3 g (0.89 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 50 g of water and 500 g of chlorobenzene and heated in a water separator. A total of 106 ml of water are expelled. After cooling the reaction mixture to 100° C., 108 g (0.89 mol) of 33% strength sodium hydroxide solution are added dropwise over 30 minutes. Subsequently a further 90 ml of water are expelled. After cooling, the precipitated product is filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 190.4 g of sodium 3-sulfobenzoate are obtained, the purity determined by titration being 97.3%; this corresponds to a yield of 93.3%.
Quantity
273.6 g
Type
reactant
Reaction Step One
Quantity
0.89 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
106 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Seven
Name
Quantity
50 g
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

The pH of 345 g of mother liquor from Example 1 is adjusted to 4 with about 60 g of sodium hydroxide. 300 ml of this solution are introduced together with 264.5 g of 3-(chlorosulfonyl)benzoic acid (water content: 25.7%) (corresponding to 196.5 g (0.89 mol) of 100% 3-(chlorosulfonyl)benzoic acid). The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 13.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 192.6 g of sodium 3-sulfobenzoate are obtained with a purity of 96% and a sodium chloride content of 3.2% (corresponding to 184.9 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 92.6% of theoretical.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
264.5 g
Type
reactant
Reaction Step Two
Quantity
0.89 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

360 g of 26.4% strength sodium chloride solution, prepared from 95.0 g of sodium chloride and 265.0 g of water, and 332 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 39.2%) (corresponding to 201.8 g (0.92 mol) of 100% 3-(chlorosulfonyl)benzoic acid) are introduced into a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 12.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 196.3 g of sodium 3-sulfobenzoate are obtained with a purity of 95% and a sodium chloride content of 3.9% (corresponding to 186.5 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 90.9% of theoretical. 345 g of mother liquor and 318 g of wash liquor are produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
0.92 mol
Type
reactant
Reaction Step One
Name
Quantity
265 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-sulfobenzoate
Reactant of Route 2
Reactant of Route 2
Sodium 3-sulfobenzoate
Reactant of Route 3
Sodium 3-sulfobenzoate
Reactant of Route 4
Sodium 3-sulfobenzoate
Reactant of Route 5
Sodium 3-sulfobenzoate
Reactant of Route 6
Sodium 3-sulfobenzoate

Citations

For This Compound
38
Citations
R Li, A Ying, G Huang, C Li, D Chen, J Zhao - The Journal of Chemical …, 2014 - Elsevier
… It is necessary to purify the sodium 3-sulfobenzoate product in the entire process. However, … sodium 3-sulfobenzoate from the mixture. The profitable product of sodium 3-sulfobenzoate …
Number of citations: 14 www.sciencedirect.com
Y Zhou, J Wu, Y Li, W Zhang, Y Zou, L Duan… - Advanced Fiber …, 2022 - Springer
… In this work, the silk fibroin/cellulose blend nanofibrous membranes modified with sodium-3-sulfobenzoate (S-SCBNM) were fabricated by electrospinning technique for lysozyme …
Number of citations: 8 link.springer.com
N Amaly, Y Si, Y Chen, AY El-Moghazy, C Zhao… - Colloids and Surfaces B …, 2018 - Elsevier
… Poly (vinyl alcohol-co-ethylene) nanofibrous membranes (PVA-co-PE NFM) were successfully modified by sodium-3-sulfobenzoate to become negatively charged with sulfonate groups, …
Number of citations: 34 www.sciencedirect.com
H Liu, W Liu, B Qi, S Cui, Y Li, J Lu, A Chen… - Journal of Molecular …, 2023 - Elsevier
… Then we modified SiO 2 with salicylic acid (SA) and sodium 3-sulfobenzoate (SS) to obtain two types of modified SiO 2 : SiO 2 -SA and SiO 2 -SS. Through screening, SiO 2 -SS was …
Number of citations: 0 www.sciencedirect.com
B yousri Eweida, AY El-Moghazy, PK Pandey… - Colloids and Surfaces A …, 2021 - Elsevier
… Herein, the adsorptive porous (Alg) beads were facile functionalized by in situ grafting of the negatively charged sodium-3-sulfobenzoate (SS) (Scheme 1). The sulfonated (Alg) sponge …
Number of citations: 11 www.sciencedirect.com
S Yi, F Dai, Y Wu, C Zhao, Y Si, G Sun - International journal of biological …, 2018 - Elsevier
… A solution was prepared by adding sodium-3-sulfobenzoate with a given … sodium-3-sulfobenzoate grafted SFNM (SS-SFNM) was washed, dried and collected. Sodium-3-sulfobenzoate …
Number of citations: 12 www.sciencedirect.com
P Thuéry - Crystal growth & design, 2011 - ACS Publications
… UO 2 (NO 3 ) 2 ·6H 2 O and NaNO 3 were purchased from Prolabo, CsNO 3 from Acros, 2-sulfobenzoic acid cyclic anhydride (2-SBA), sodium 3-sulfobenzoate (3-SBNaH), and …
Number of citations: 31 pubs.acs.org
P Thuéry - Crystal growth & design, 2012 - ACS Publications
… Prolabo, Aldrich, Strem, or Fisher Scientific, erbium trifluoromethanesulfonate, erbium chloride hexa-hydrate, 2-sulfobenzoic acid cyclic anhydride (2-SBA), sodium 3-sulfobenzoate (3-…
Number of citations: 43 pubs.acs.org
AK Ziyada, MA Bustam, CD Wilfred… - Journal of Chemical & …, 2011 - ACS Publications
… Instead of sodium dodecylsulfate (0.04 mol), sodium benzenesulfonate (0.04 mol), sodium 3-sulfobenzoate (0.04 mol), and sodium triflouromethanesulfonate (0.04 mol) were used to …
Number of citations: 35 pubs.acs.org
DC Senevirathna, VL Blair, MV Werrett… - Inorganic …, 2016 - ACS Publications
… It is likely that, during the cation exchange process from the sodium 3-sulfobenzoate to the corresponding acid, DMF present in the column has contaminated the isolated acid. It is …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.